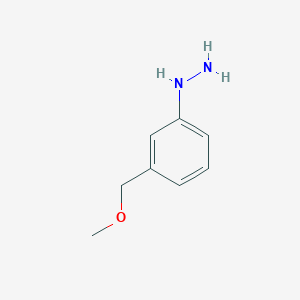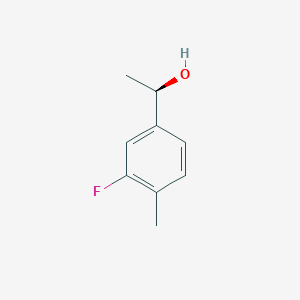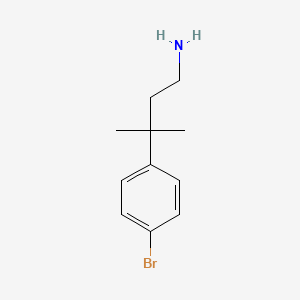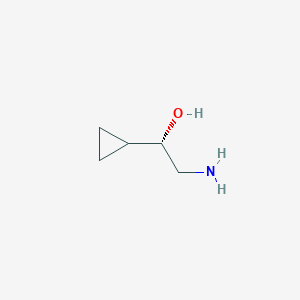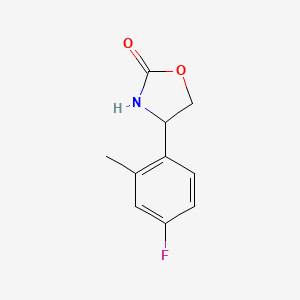![molecular formula C24H28N2O2 B13600048 1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a bipiperidine moiety
Vorbereitungsmethoden
The synthesis of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one typically involves multiple steps, starting with the preparation of the biphenyl and bipiperidine precursors. The synthetic route generally includes:
Formation of the Biphenyl Acetyl Intermediate: This step involves the acetylation of biphenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Bipiperidine: The biphenyl acetyl intermediate is then coupled with bipiperidine under basic conditions, often using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems to streamline the process.
Analyse Chemischer Reaktionen
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The pathways involved often include signal transduction cascades that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one can be compared with other similar compounds, such as:
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): This compound also contains a biphenyl group but differs in its functional groups and overall structure.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) perchlorates: Similar in having a biphenyl core, but with distinct chemical properties and applications.
The uniqueness of 1’-(2-{[1,1’-Biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one lies in its specific combination of functional groups, which confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H28N2O2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]piperidin-2-one |
InChI |
InChI=1S/C24H28N2O2/c27-23-8-4-5-15-26(23)22-13-16-25(17-14-22)24(28)18-19-9-11-21(12-10-19)20-6-2-1-3-7-20/h1-3,6-7,9-12,22H,4-5,8,13-18H2 |
InChI-Schlüssel |
ALESGBSJDIICOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
